molecular formula C10H7F3O2 B067723 3-(4-(Trifluoromethoxy)phenyl)acrylaldehyde CAS No. 183800-94-4

3-(4-(Trifluoromethoxy)phenyl)acrylaldehyde

Cat. No. B067723
M. Wt: 216.16 g/mol
InChI Key: GGNLWQJCNHVNJG-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "3-(4-(Trifluoromethoxy)phenyl)acrylaldehyde" often involves condensation reactions such as Knoevenagel condensation, which is a common method for preparing α,β-unsaturated aldehydes (Tammisetti et al., 2018). This type of reaction typically provides a route to synthesize various substituted acrylaldehydes, including those with trifluoromethoxy groups.

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within a molecule and their stereochemistry. For instance, the structural analysis of isomeric forms reveals differences in crystal packing and intermolecular interactions, which significantly influence the stability and physical properties of the compounds (Tammisetti et al., 2018).

Chemical Reactions and Properties

Compounds with the acrylaldehyde functional group are known for their reactivity in various chemical reactions, including polymerization and cycloaddition reactions. The presence of a trifluoromethoxy group can further influence the reactivity, making these compounds valuable intermediates in organic synthesis. For example, the Friedel-Crafts alkylation catalyzed by trifluoromethanesulfonic acid demonstrates the utility of trifluoromethoxy-substituted compounds in synthesizing complex aromatic structures (Wilsdorf et al., 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of chemical compounds under different conditions. These properties are often influenced by the molecular structure and the nature of substituents attached to the core molecule. For compounds similar to "3-(4-(Trifluoromethoxy)phenyl)acrylaldehyde," the analysis of crystal packing and intermolecular interactions provides insights into their stability and solubility (Tammisetti et al., 2018).

Scientific Research Applications

  • Z/E-Isomerism in Related Compounds : A study on the Z and E isomers of a similar compound, 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile, explored its crystal structures and secondary intermolecular interactions. This research provides insights into the structural properties of compounds related to 3-(4-(Trifluoromethoxy)phenyl)acrylaldehyde (Tammisetti et al., 2018).

  • Molecular Packing and Intermolecular Interactions : Another study investigated the molecular packing and intermolecular interactions in polymorphs of Z-2-phenyl-3-(4-(pyridin-2-yl)phenyl)acrylonitrile, which is structurally similar to 3-(4-(Trifluoromethoxy)phenyl)acrylaldehyde. This research contributes to understanding the impact of molecular conformation on the solid-state properties of such compounds (Percino et al., 2014).

  • Reactions with Aldehydes : Research on the catalytic reaction of para-isopropylbenzaldehyde with propionaldehyde over solid base catalysts provides insight into the synthesis of related acrylaldehydes. This study could inform the synthesis and reactions involving 3-(4-(Trifluoromethoxy)phenyl)acrylaldehyde (Shiau & Ko, 2006).

  • Synthesis and Characterization of Related Compounds : A study on the synthesis and characterization of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, a compound with a structure similar to 3-(4-(Trifluoromethoxy)phenyl)acrylaldehyde, provides insights into crystal studies of related compounds (Kalalbandi & Seetharamappa, 2013).

  • Improved Synthesis Techniques : Research focused on the improved synthesis of 3-(4-hydroxyphenyl)acrylic acid using the Knoevenagel condensation method is relevant for understanding methods that could potentially be applied to the synthesis of 3-(4-(Trifluoromethoxy)phenyl)acrylaldehyde (Shan, 2008).

  • Novel Synthesis Methods : A study on the synthesis of tetrasubstituted acrylaldehydes via difunctionalization of aryl propynyl ethers, which involves trifluoromethylthiolation process and radical aryl migration, might offer novel methods applicable to the synthesis of 3-(4-(Trifluoromethoxy)phenyl)acrylaldehyde (Guo et al., 2017).

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

The trifluoromethoxy group in “3-(4-(Trifluoromethoxy)phenyl)acrylaldehyde” could be of interest in the development of new materials. For instance, 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically and their electrochromic behaviors were characterized . This work provides novel insights for the design of high transmittance change and high efficient multi-colored electrochromic polymers .

properties

IUPAC Name

(E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)15-9-5-3-8(4-6-9)2-1-7-14/h1-7H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNLWQJCNHVNJG-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC=O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C=O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(Trifluoromethoxy)phenyl)acrylaldehyde

CAS RN

183800-94-4
Record name (2E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-(Trifluoromethoxy)phenyl)acrylaldehyde
Reactant of Route 2
3-(4-(Trifluoromethoxy)phenyl)acrylaldehyde
Reactant of Route 3
Reactant of Route 3
3-(4-(Trifluoromethoxy)phenyl)acrylaldehyde
Reactant of Route 4
Reactant of Route 4
3-(4-(Trifluoromethoxy)phenyl)acrylaldehyde
Reactant of Route 5
Reactant of Route 5
3-(4-(Trifluoromethoxy)phenyl)acrylaldehyde
Reactant of Route 6
Reactant of Route 6
3-(4-(Trifluoromethoxy)phenyl)acrylaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.